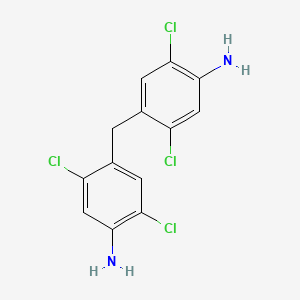
Benzenamine, 4,4'-methylenebis(2,5-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4,4’-methylenebis(2,5-dichloro-): is an organic compound with the molecular formula C₁₃H₁₂Cl₂N₂. It is a derivative of benzenamine, where two benzenamine molecules are linked by a methylene bridge, and each benzenamine ring is substituted with chlorine atoms at the 2 and 5 positions. This compound is known for its applications in various industrial processes and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4,4’-methylenebis(2,5-dichloro-) typically involves the reaction of 2,5-dichlorobenzenamine with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge linking the two benzenamine molecules. The general reaction can be represented as follows:
2C₆H₃Cl₂NH₂+CH₂O→C₁₃H₁₂Cl₂N₂+H₂O
Industrial Production Methods: In industrial settings, the production of Benzenamine, 4,4’-methylenebis(2,5-dichloro-) is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction is typically catalyzed by an acid such as hydrochloric acid or sulfuric acid. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzenamine, 4,4’-methylenebis(2,5-dichloro-) can undergo oxidation reactions to form corresponding nitro compounds or quinones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: It can undergo electrophilic substitution reactions, where the chlorine atoms can be replaced by other substituents such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products:
Oxidation: Formation of nitro compounds or quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzenamine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4,4’-methylenebis(2,5-dichloro-) has a wide range of applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of polyurethane foams, elastomers, and coatings due to its ability to act as a curing agent.
Wirkmechanismus
The mechanism of action of Benzenamine, 4,4’-methylenebis(2,5-dichloro-) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity and induction of cell death.
Vergleich Mit ähnlichen Verbindungen
Benzenamine, 4,4’-methylenebis(2-chloro-): Similar structure but with fewer chlorine substituents.
Benzenamine, 4,4’-methylenebis(2,6-dichloro-): Similar structure but with chlorine substituents at different positions.
Benzenamine, 4,4’-methylenebis(2-fluoro-): Similar structure but with fluorine substituents instead of chlorine.
Uniqueness: Benzenamine, 4,4’-methylenebis(2,5-dichloro-) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of chlorine atoms at the 2 and 5 positions enhances its reactivity and makes it suitable for specific industrial applications, such as in the production of high-performance polymers and coatings.
Eigenschaften
CAS-Nummer |
10586-68-2 |
|---|---|
Molekularformel |
C13H10Cl4N2 |
Molekulargewicht |
336.0 g/mol |
IUPAC-Name |
4-[(4-amino-2,5-dichlorophenyl)methyl]-2,5-dichloroaniline |
InChI |
InChI=1S/C13H10Cl4N2/c14-8-4-12(18)10(16)2-6(8)1-7-3-11(17)13(19)5-9(7)15/h2-5H,1,18-19H2 |
InChI-Schlüssel |
XIBDNYHTUNJEKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)N)Cl)CC2=CC(=C(C=C2Cl)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















